molecular formula C8H12ClNO B098687 (r)-(-)-2-Amino-1-phenylethanol hcl CAS No. 18867-43-1

(r)-(-)-2-Amino-1-phenylethanol hcl

Cat. No. B098687
CAS RN: 18867-43-1
M. Wt: 173.64 g/mol
InChI Key: GMYDEDCMIQAOCT-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-(-)-2-Amino-1-phenylethanol (2-APE) is a chiral amino alcohol that has garnered significant attention due to its utility in various chemical syntheses and resolutions. It serves as a basic resolving agent and is involved in the production of optically active compounds, which are crucial in the pharmaceutical industry and asymmetric synthesis .

Synthesis Analysis

The synthesis of (R)-(-)-2-Amino-1-phenylethanol can be achieved through the reduction of amino acids such as DL-phenylglycine using lithium aluminium hydride, as demonstrated in the preparation of phenylglycinol, which is then resolved into its optically active forms . Another innovative approach involves the simultaneous synthesis of (R)-1-phenylethanol from racemic alpha-methylbenzylamine using a combination of ω-transaminase, alcohol dehydrogenase, and glucose dehydrogenase in a coupled reaction .

Molecular Structure Analysis

Spectroscopic techniques such as FT-IR, FT-Raman, UV, and NMR have been employed to investigate the molecular structure of (R)-2-Amino-1-Phenylethanol. These studies provide detailed information on bond lengths, bond angles, dihedral angles, and theoretical frequencies of the compound. Additionally, computational methods like density functional theory (DFT) have been used to predict the electronic properties and potential energy surface of the molecule .

Chemical Reactions Analysis

The chemical behavior of (R)-(-)-2-Amino-1-phenylethanol is influenced by its ability to form diastereomeric salts, particularly when used in conjunction with chiral acids like dehydroabietic acid and (R)-mandelic acid. These salts are pivotal in the optical resolution of the compound, and their formation is highly dependent on factors such as solvent polarity and the presence of water molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-(-)-2-Amino-1-phenylethanol, such as solubility and thermal behavior, are closely related to its crystal structure and the formation of solvates. The presence of water molecules in the crystal lattice can significantly affect the compound's solubility and, consequently, its resolution process. The compound's conformational landscape is also influenced by intramolecular hydrogen bonding, which can be disrupted by hydration, as observed in spectroscopic studies .

Scientific Research Applications

Chiral Catalysis

  • It has been utilized as a chiral catalyst in enantioselective reactions. For instance, derivatives of (1R)-2-amino-1-phenylethanol have been used in the enantioselective addition of diethylzinc to arylaldehydes, producing optically active 1-arylpropanols (Iuliano, Pini, & Salvadori, 1995). Another study demonstrated its use in asymmetric Michael addition reactions as a chiral ligand in the synthesis of a lanthanum-sodium amino diol complex (Prabagaran & Sundararajan, 2002).

Spectroscopic Studies

  • Spectroscopic analysis of (R)-2-Amino-1-Phenylethanol has been conducted using techniques like FT-IR, FT-Raman, NMR, and UV analysis. These studies provided insights into its molecular structure and properties (Subashini & Periandy, 2016).

Crystallization and Purification

  • Stripping crystallization was applied for chiral purification of R-2-amino-1-phenylethanol from an enantiomer mixture, combining melt crystallization and vaporization (Shiau, 2020). Additionally, solvent control was explored for the optical resolution of 2-amino-1-phenylethanol using natural chiral acids (Taniguchi et al., 2008).

Chemical Synthesis

  • The compound has been synthesized and utilized in various chemical reactions. For example, studies have focused on the efficient preparation of both (R)- and (S)-2-Amino-1-phenylethanol (Lohse & Spöndlin, 1997).

Biological and Enzymatic Studies

  • In the context of biological systems, it has been involved in enzymatic synthesis studies. An example includes the characterization of rose phenylacetaldehyde reductase (PAR), an enzyme involved in the biosynthesis of the scent compound 2-phenylethanol, where 2-amino-1-phenylethanol is a related compound (Chen et al., 2011).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, many amines are irritants and can cause damage if they come into contact with the skin or eyes .

Future Directions

The future directions for research on a compound like “®-(-)-2-Amino-1-phenylethanol hcl” would depend on its potential applications. For example, if the compound shows promising biological activity, future research could focus on optimizing its properties for therapeutic use .

properties

IUPAC Name

(1R)-2-amino-1-phenylethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.ClH/c9-6-8(10)7-4-2-1-3-5-7;/h1-5,8,10H,6,9H2;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMYDEDCMIQAOCT-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60481694
Record name (r)-(-)-2-amino-1-phenylethanol hcl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60481694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(r)-(-)-2-Amino-1-phenylethanol hcl

CAS RN

18867-43-1
Record name (r)-(-)-2-amino-1-phenylethanol hcl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60481694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R)-2-amino-1-phenylethan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.